An In-depth Technical Guide to the Physicochemical Properties of 3,3-Diphenylacrylonitrile
An In-depth Technical Guide to the Physicochemical Properties of 3,3-Diphenylacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 3,3-diphenylacrylonitrile, a versatile organic compound with emerging applications in medicinal chemistry. The document details its structural and physical characteristics, provides a detailed experimental protocol for its synthesis, and explores its biological activities, including its influence on neurogenesis and its potential as an anticancer agent, supported by signaling pathway diagrams.
Core Physicochemical Properties
3,3-Diphenylacrylonitrile, also known as β-phenylcinnamonitrile, is a nitrile compound featuring two phenyl groups attached to the same carbon atom of the acrylonitrile backbone. Its chemical structure and properties are summarized below.
| Property | Value |
| Molecular Formula | C₁₅H₁₁N |
| Molecular Weight | 205.25 g/mol |
| CAS Number | 3531-24-6 |
| Appearance | White to off-white crystalline powder |
| Melting Point | 45-47 °C |
| Boiling Point | 341.9 ± 22.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Solubility | Soluble in organic solvents like ethanol and ether. |
| LogP | 4.49 |
Spectral Data
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Infrared (IR) Spectroscopy : The IR spectrum of 3,3-diphenylacrylonitrile exhibits a characteristic sharp peak for the nitrile (C≡N) stretching vibration around 2220 cm⁻¹. Other significant peaks correspond to the C=C double bond and the aromatic C-H and C=C bonds of the phenyl groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum typically shows multiplets in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons of the two phenyl rings and a singlet for the vinyl proton.
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¹³C NMR : The carbon NMR spectrum will show signals for the nitrile carbon, the carbons of the double bond, and the aromatic carbons.
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Mass Spectrometry : The mass spectrum shows a molecular ion peak (M⁺) at m/z 205, corresponding to the molecular weight of the compound.
Experimental Protocols
Synthesis of 3,3-Diphenylacrylonitrile via Knoevenagel Condensation
The most common and efficient method for the synthesis of 3,3-diphenylacrylonitrile is the Knoevenagel condensation of benzophenone with an active methylene compound such as malononitrile or ethyl cyanoacetate, catalyzed by a weak base like piperidine.
Materials:
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Benzophenone
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Malononitrile (or Ethyl Cyanoacetate)
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Piperidine
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Ethanol (or another suitable solvent)
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Hydrochloric acid (for workup)
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Distilled water
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Anhydrous sodium sulfate
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Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzophenone (1.0 equivalent) and malononitrile (1.1 equivalents) in a minimal amount of absolute ethanol.
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Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).
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Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture with dilute hydrochloric acid to neutralize the piperidine.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like diethyl ether. Wash the organic layer with distilled water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure 3,3-diphenylacrylonitrile.
Biological Activities and Signaling Pathways
Derivatives of 3,3-diphenylacrylonitrile have garnered significant interest in drug discovery due to their promising biological activities, particularly in the fields of neurogenesis and oncology.
Promotion of Neurogenesis
Certain diphenyl acrylonitrile derivatives have been shown to promote adult hippocampal neurogenesis, a process crucial for learning and memory. This effect is believed to be mediated through the activation of key signaling pathways that support neuronal survival and differentiation.
MAPK/AKT Signaling Pathway in Neurogenesis:
The Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt) signaling pathways are central to cell survival, proliferation, and differentiation. Diphenyl acrylonitrile derivatives may activate these pathways, leading to the expression of genes that promote the differentiation of neural stem cells into mature neurons.
Anticancer Activity
Diphenyl acrylonitrile derivatives have also demonstrated potent anticancer activity against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Apoptosis Induction Pathway:
These compounds can trigger apoptosis through the intrinsic (mitochondrial) pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of a caspase cascade, culminating in cell death.
Conclusion
3,3-Diphenylacrylonitrile is a compound with well-defined physicochemical properties and a straightforward synthetic route. The growing body of research on its derivatives highlights their potential as modulators of critical biological pathways, opening avenues for the development of novel therapeutics for neurodegenerative diseases and cancer. This guide provides a foundational resource for researchers and professionals engaged in the exploration and application of this promising chemical scaffold.
